molecular formula C18H12ClN3O2S B2789325 N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide CAS No. 941913-95-7

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B2789325
CAS No.: 941913-95-7
M. Wt: 369.82
InChI Key: FAZVIIMOCYWFFA-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at the 4-position, an oxazole ring linked via a carboxamide group, and a benzyl substituent on the nitrogen atom. The structural complexity of this compound—combining benzothiazole, oxazole, and a benzyl group—suggests tailored electronic and steric properties that may influence its biological interactions and physicochemical behavior.

Properties

IUPAC Name

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S/c19-13-7-4-8-15-16(13)21-18(25-15)22(11-12-5-2-1-3-6-12)17(23)14-9-10-20-24-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZVIIMOCYWFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Isoxazole Ring: The isoxazole ring can be introduced via a cycloaddition reaction between a nitrile oxide and an alkyne.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine and a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole or isoxazole rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of benzothiazole and oxazole structures exhibit significant anticancer activities. For instance, compounds similar to N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide have been shown to inhibit various cancer cell lines effectively.

  • Mechanism of Action :
    • These compounds often function by disrupting cellular processes such as DNA replication and cell cycle progression. For example, certain derivatives have demonstrated the ability to arrest the cell cycle at the G0-G1 phase, which is crucial for preventing cancer cell proliferation .
  • Case Studies :
    • A study evaluated the cytotoxic effects of oxadiazole derivatives against multiple cancer cell lines (e.g., MCF-7 and PANC-1), revealing IC₅₀ values in the micromolar range for some compounds . This suggests that modifications to the oxazole structure can enhance biological activity.

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting carbonic anhydrases (CAs), which are linked to tumor growth and metastasis.

  • Selectivity and Potency :
    • Certain analogs demonstrated selective inhibition of membrane-bound carbonic anhydrases (hCA IX and XII) at low concentrations (nanomolar range), indicating their potential as therapeutic agents in oncology .

Synthesis and Structural Modifications

The synthesis of this compound involves various synthetic routes that allow for structural modifications to enhance efficacy and reduce toxicity.

  • Synthetic Routes :
    • The synthesis typically involves coupling reactions between benzothiazole derivatives and oxazole precursors followed by functional group modifications .
  • Structure-Activity Relationship (SAR) :
    • Studies have shown that introducing electron-withdrawing groups (EWGs) can significantly enhance the anticancer activity of these compounds. For instance, modifications at specific positions on the aromatic rings have been correlated with increased potency against cancer cell lines .

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. The compound may also interact with other enzymes and receptors, modulating various biological processes .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide C₁₉H₁₅ClN₄O₂S 410.87 Benzyl, 4-Cl-benzothiazole, oxazole-5-carboxamide
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,2-oxazole-5-carboxamide hydrochloride C₁₆H₁₈Cl₂N₄O₂S 401.31 3-(Dimethylamino)propyl, 4-Cl-benzothiazole, oxazole-5-carboxamide, hydrochloride
2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid C₂₀H₁₇N₅O₂S₂ 447.52 Tetrahydroquinoline, benzothiazole-2-ylamino, thiazole-carboxylic acid

Structural and Functional Insights

Core Heterocycles: The target compound and the dimethylaminopropyl derivative share the 1,2-oxazole-5-carboxamide and 4-chloro-benzothiazole moieties. However, the benzyl group in the former increases aromaticity and lipophilicity compared to the aliphatic dimethylaminopropyl substituent in the latter. This substitution may enhance membrane permeability but reduce aqueous solubility . In contrast, the tetrahydroquinoline-based analogue replaces the oxazole with a thiazole-carboxylic acid, introducing a polar carboxylic acid group that likely improves solubility but reduces passive diffusion across biological membranes.

Substituent Effects: The 4-chloro group on the benzothiazole ring is conserved across analogues, suggesting its critical role in electronic modulation or target binding (e.g., halogen bonding in kinase inhibition) .

Pharmacological Implications: Patent data highlights that benzothiazole derivatives with carboxamide linkages exhibit activity in kinase inhibition assays (e.g., Table 1 in ), though specific IC₅₀ values for the target compound are unavailable.

Biological Activity

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C₁₈H₁₈ClN₃O₃S₂
  • Molecular Weight : 423.9 g/mol
  • CAS Number : 1172287-31-8

Biological Activity Overview

The compound exhibits a range of biological activities, including anticancer, antibacterial, antifungal, and anthelmintic properties. Its activity is primarily attributed to the presence of the benzothiazole and oxazole moieties, which are known for their interactions with various biological targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzothiazole derivatives. For instance:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The IC₅₀ values were reported in the micromolar range, indicating potent activity against these cell lines .
  • Mechanism of Action : The mechanism involves induction of apoptosis through the activation of p53 pathways and caspase cascades. Flow cytometry assays confirmed that treatment with the compound leads to cell cycle arrest and increased apoptosis markers in treated cells .

Antibacterial Activity

This compound has also shown promising antibacterial activity:

  • Inhibition Studies : The compound exhibited strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics like ampicillin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through its structure-activity relationship:

Substituent Effect on Activity
Benzothiazole moietyEssential for anticancer and antibacterial activity
Oxazole ringEnhances interaction with biological targets
Halogen substitutionsModulate potency and selectivity

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of various benzothiazole derivatives, including this compound. The results indicated that this compound had a higher efficacy compared to standard chemotherapeutics like doxorubicin against MCF-7 cells .
  • Antibacterial Assessment :
    • In another investigation focusing on the antibacterial properties, the compound was tested against a panel of bacterial strains. It showed significant inhibition of bacterial growth at low concentrations, suggesting its potential as an alternative to existing antibiotics .

Q & A

Basic Questions

Q. What synthetic routes are commonly used to prepare N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide, and what are the critical reaction parameters?

  • Answer : The synthesis typically involves sequential steps: (i) formation of the 4-chloro-1,3-benzothiazole core via cyclization of 2-aminothiophenol derivatives with chloro-substituted reagents, (ii) coupling with 1,2-oxazole-5-carboxylic acid derivatives, and (iii) benzylation. Key parameters include temperature control (20–25°C for acylation steps), solvent selection (e.g., dioxane for amide coupling), and stoichiometric ratios of reagents like triethylamine to suppress side reactions . Optimization of reaction time and purification methods (e.g., recrystallization from ethanol-DMF mixtures) is critical for yield improvement .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns, particularly distinguishing benzothiazole, oxazole, and benzyl moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for amides). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For example, aromatic proton signals in the δ 7.0–8.5 ppm range in ¹H NMR confirm benzothiazole and benzyl groups .

Q. What are the known biological targets or activities associated with benzothiazole-oxazole hybrids?

  • Answer : Structurally related benzothiazole derivatives exhibit antitumor, antimicrobial, and enzyme inhibitory activities. The 4-chloro substitution on benzothiazole may enhance binding to ATP-binding pockets in kinases, while the oxazole-carboxamide moiety can modulate solubility and bioavailability. Precedent studies suggest potential inhibition of Mycobacterium tuberculosis H37Rv (MIC values <10 µg/mL) and cancer cell lines via apoptosis induction .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay systems?

  • Answer : Contradictory results may arise from variations in cell permeability, assay pH, or off-target effects. Strategies include:

  • Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence polarization) with cell-based viability assays (e.g., MTT).
  • Metabolic stability testing : Use liver microsomes to assess compound degradation kinetics under physiological conditions.
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-chloro with 4-methoxy) to isolate structure-activity relationships (SAR) .

Q. What computational methods are recommended to predict the binding mode of this compound with its target?

  • Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with targets like benzothiazole-sensitive kinases. Molecular dynamics (MD) simulations (≥100 ns) assess binding stability and water accessibility. Density Functional Theory (DFT) calculations optimize charge distribution and frontier molecular orbitals to correlate electronic properties with activity .

Q. How can synthetic yields be improved for the benzylation step in the presence of steric hindrance?

  • Answer : Steric hindrance at the benzothiazole nitrogen can reduce benzylation efficiency. Mitigation strategies include:

  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution.
  • Solvent optimization : Switch from polar aprotic solvents (DMF) to less polar alternatives (THF) to reduce by-product formation.
  • Microwave-assisted synthesis : Shorten reaction time and improve homogeneity .

Q. What methodologies are suitable for studying the compound's stability under physiological conditions?

  • Answer : Accelerated stability studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) over 24–72 hours, monitored via HPLC. For oxidative stability, expose the compound to H₂O₂ (3%) and analyze degradation products via LC-MS. Thermal stability is assessed via differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions .

Methodological Guidance

Designing SAR Studies for Analog Synthesis

  • Step 1 : Synthesize analogs with substitutions on the benzyl (e.g., electron-withdrawing groups), benzothiazole (e.g., 4-fluoro), and oxazole (e.g., methyl vs. trifluoromethyl) moieties.
  • Step 2 : Evaluate biological activity in dose-response assays (e.g., IC₅₀ determination).
  • Step 3 : Corrogate activity trends with computational descriptors (e.g., LogP, polar surface area) using QSAR models .

Optimizing Pharmacokinetic Properties

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) on the benzyl ring to improve aqueous solubility.
  • Prodrug strategies : Mask the carboxamide as an ester to enhance oral bioavailability.
  • Caco-2 permeability assays : Measure apical-to-basal transport to predict intestinal absorption .

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